molecular formula C30H39P B14643109 Tris(2,3,5,6-tetramethylphenyl)phosphane CAS No. 54947-97-6

Tris(2,3,5,6-tetramethylphenyl)phosphane

Cat. No.: B14643109
CAS No.: 54947-97-6
M. Wt: 430.6 g/mol
InChI Key: FEOCQNSBRIAPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,3,5,6-tetramethylphenyl)phosphane is a sterically encumbered tertiary phosphine of significant value in organometallic chemistry and catalysis research. Its molecular structure, featuring 2,3,5,6-tetramethylphenyl substituents, places it within a family of phosphines known for creating a highly bulky and electron-donating environment around a metal center. This steric profile is crucial for the stabilization of low-oxidation-state main group species and transition-metal complexes, which are often key intermediates in catalytic cycles . The tetramethylphenyl substitution pattern is relatively rare and imparts distinct steric properties compared to more common ortho-disubstituted aryl phosphines, influencing the conformation and reactivity of the resulting complexes . As a building block, this phosphine is primarily used by researchers in the design and synthesis of novel ligands. These ligands are integral to developing homogeneous catalysts for a wide range of transformations, including cross-coupling reactions. The product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54947-97-6

Molecular Formula

C30H39P

Molecular Weight

430.6 g/mol

IUPAC Name

tris(2,3,5,6-tetramethylphenyl)phosphane

InChI

InChI=1S/C30H39P/c1-16-13-17(2)23(8)28(22(16)7)31(29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3

InChI Key

FEOCQNSBRIAPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)P(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,3,5,6-tetramethylphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general procedure involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as vacuum distillation and recrystallization , is common in industrial settings to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(2,3,5,6-tetramethylphenyl)phosphane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. It acts as a strong nucleophile and can participate in Lewis base catalysis .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions typically involve the use of reducing agents like or .

    Substitution: Substitution reactions often occur in the presence of or .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides , while substitution reactions can yield various phosphonium salts .

Scientific Research Applications

Tris(2,3,5,6-tetramethylphenyl)phosphane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(2,3,5,6-tetramethylphenyl)phosphane involves its role as a nucleophilic catalyst . It participates in reactions by donating a pair of electrons to an electron-deficient multiple bond, forming a zwitterionic intermediate. This intermediate then undergoes further transformations to yield the final product . The compound’s molecular targets and pathways are primarily related to its ability to act as a Lewis base and facilitate various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tris(2,3,5,6-tetramethylphenyl)phosphane with structurally related tertiary phosphines, focusing on steric, electronic, and application-based differences.

Steric Effects

  • This compound : The four methyl groups on each aryl ring (positions 2, 3, 5, 6) create exceptional steric bulk. This hindrance stabilizes metal centers in catalytic cycles by preventing ligand displacement or oxidative decomposition.
  • Tris(3,5-dimethylphenyl)phosphane (CAS 69227-47-0): With methyl groups only at the 3 and 5 positions, this compound has lower steric bulk compared to the tetramethyl derivative. Its reduced hindrance makes it less effective in stabilizing highly reactive metal intermediates .
  • Diphenyl(2,6-dimethylphenyl)phosphane (CAS 117672-33-0): This mixed-substituent phosphane (two phenyl and one 2,6-dimethylphenyl group) offers intermediate steric protection, suitable for moderate-demand catalytic systems .

Electronic Effects

  • This compound : Methyl groups are electron-donating , enhancing the phosphorus atom’s Lewis basicity. This promotes strong σ-donation to metal centers, beneficial in reductive elimination and cross-coupling reactions.
  • Tris(perfluorophenyl)phosphane (CAS 1259-35-4): Fluorine substituents are electron-withdrawing , reducing the phosphorus atom’s electron density. This decreases Lewis basicity but improves oxidative stability, making it useful in electrophilic catalysis or fluorous-phase reactions .
  • Tris(3-fluorophenyl)phosphane (CAS 23039-94-3): Partial fluorination balances moderate electron withdrawal with manageable steric effects, offering versatility in Suzuki-Miyaura couplings where moderate electron deficiency is advantageous .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
This compound 430.60 185–186 UV/Vis data (Bokanov et al., 1977)
Tris(perfluorophenyl)phosphane 532.14 Not reported ¹⁹F/³¹P NMR shifts (TCI America)
Tris(3,5-dimethylphenyl)phosphane 340.41 Not reported ³¹P NMR: δ ≈ -5 ppm (typical range)

Q & A

Q. How does the steric bulk of Tris(2,3,5,6-tetramethylphenyl)phosphane influence its reactivity in coordination chemistry?

The tetramethylphenyl groups create substantial steric hindrance, which stabilizes low-coordination states in metal complexes. This effect is methodologically assessed by comparing reaction yields with less hindered phosphanes (e.g., triphenylphosphine) and analyzing crystal structures using software like SHELX. For example, SHELXL refinement can resolve rotational disorder in methyl groups, providing insights into steric strain .

Q. What are the standard synthetic routes for this compound, and what purity considerations are critical?

A common method involves reacting 2,3,5,6-tetramethylphenyllithium with PCl₃ under inert conditions (e.g., THF solvent, argon atmosphere). Post-synthesis, purification via recrystallization from toluene or hexane is critical. Purity is confirmed by ³¹P NMR (sharp singlet near δ +20 ppm) and elemental analysis. Moisture-sensitive intermediates necessitate Schlenk-line techniques .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound-metal complexes due to steric hindrance?

Steric bulk often leads to disordered crystal structures. Slow vapor diffusion (e.g., THF/hexane mixtures) promotes ordered crystal growth. High-resolution X-ray data processed with SHELXL can model methyl group disorder using ISOR and DELU restraints. For severely disordered cases, low-temperature (100 K) data collection improves resolution .

Q. What spectroscopic techniques are most effective for analyzing the electronic effects of the tetramethyl groups in this phosphane?

  • ³¹P NMR : Upfield shifts (vs. PPh₃) indicate electron-donating effects of methyl groups.
  • IR Spectroscopy : Metal carbonyl complexes (e.g., [RhCl(CO)(P*)₂]) reveal ν(CO) frequencies correlating with ligand donor strength. Lower ν(CO) values (e.g., ~1950 cm⁻¹) suggest stronger σ-donation.
  • XPS : Phosphorus 2p binding energies quantify electronic environments in supported catalysts .

Q. How does the oxidative stability of this phosphane compare to less substituted analogues in catalytic applications?

The steric protection from methyl groups delays oxidation. Thermogravimetric analysis (TGA) under O₂ shows decomposition onset temperatures ~50°C higher than PPh₃. Comparative cyclic voltammetry (CV) reveals a 0.3 V positive shift in oxidation potential, confirming enhanced stability. Catalytic studies (e.g., hydroformylation) show reduced phosphane degradation under aerobic conditions .

Methodological Considerations Table

Property Analytical Technique Key Observations
Steric hindranceX-ray crystallography (SHELXL)Increased thermal displacement parameters for methyl groups; ISOR restraints needed
Electronic effects³¹P NMR, IR (ν(CO))Upfield ³¹P shifts; lower ν(CO) frequencies vs. PPh₃
Oxidative stabilityTGA, CVHigher decomposition onset; positive oxidation potential shifts
PurityElemental analysis, recrystallizationCarbon/hydrogen ratios within ±0.3%; sharp melting points

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.